G9a-IN-1

Beschreibung

Eigenschaften

IUPAC Name |

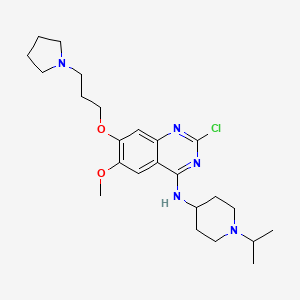

2-chloro-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36ClN5O2/c1-17(2)30-12-7-18(8-13-30)26-23-19-15-21(31-3)22(16-20(19)27-24(25)28-23)32-14-6-11-29-9-4-5-10-29/h15-18H,4-14H2,1-3H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTIAKXLWWMKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

G9a-IN-1: An In-depth Technical Guide to its Mechanism of Action in Epigenetic Regulation

Executive Summary: The histone methyltransferase G9a (EHMT2) is a key epigenetic writer, primarily responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1/me2). These modifications are canonical marks of transcriptional repression, playing critical roles in development, cell identity, and disease. G9a inhibitors, exemplified by potent and selective chemical probes like A-366 and UNC0642, function by competitively inhibiting the binding of the histone substrate to the G9a/GLP enzyme complex. This action leads to a global reduction in H3K9me2 levels, preventing the recruitment of downstream silencing machinery and reactivating gene expression. This guide provides a detailed overview of the mechanism, quantitative activity, and key experimental protocols for studying G9a inhibition, tailored for researchers in epigenetics and drug development.

Introduction to G9a in Epigenetic Regulation

Epigenetic regulation governs gene expression without altering the DNA sequence, primarily through chemical modifications of DNA and histone proteins. Histone methyltransferases (HMTs) are critical enzymes in this process. G9a, also known as EHMT2, and its closely related homolog G9a-like protein (GLP, or EHMT1), form a heterodimeric complex that is the principal methyltransferase for H3K9me1 and H3K9me2 in euchromatic regions.[1][2]

The dimethylation of H3K9 creates a repressive chromatin environment. This mark serves as a docking site for "reader" proteins, such as Heterochromatin Protein 1 (HP1), which in turn recruit other effector proteins to promote chromatin compaction and silence gene transcription.[3][4] This pathway is fundamental to silencing developmental genes and maintaining cellular lineage commitment.[5] Beyond histones, G9a can also methylate non-histone proteins, including the tumor suppressor p53, further expanding its regulatory influence.[4] Given that G9a is frequently overexpressed in various cancers where it silences tumor suppressor genes, its inhibition represents a promising therapeutic strategy.[3][4][6]

G9a-IN-1: Core Mechanism of Action

Potent G9a inhibitors like A-366 and UNC0642 function as peptide-competitive inhibitors.[2][7][8][9] They are designed to occupy the lysine-binding channel within the active site of the G9a/GLP complex, directly competing with the histone H3 tail substrate.[7] This binding mode prevents the enzyme from catalyzing the transfer of a methyl group from its cofactor, S-adenosyl-L-methionine (SAM), to the lysine 9 residue of histone H3.

Kinetic analyses have demonstrated that these inhibitors are typically uncompetitive or noncompetitive with respect to the SAM cofactor.[2][6][9][10] This indicates that the inhibitor binds preferentially or exclusively to the enzyme-SAM complex, a characteristic that contributes to their high potency.[10] The primary and most measurable downstream effect of this inhibition is a dose-dependent, global reduction of H3K9me2 levels within the cell.[7][11][12]

Figure 1. Competitive inhibition of the G9a/GLP complex by a G9a inhibitor.

Quantitative Data: Potency and Selectivity

The efficacy of a G9a inhibitor is defined by its potency (IC50) against G9a/GLP and its selectivity against other histone methyltransferases (HMTs). The use of highly selective probes like A-366 and UNC0642 is crucial to ensure that observed biological effects are attributable to the inhibition of G9a/GLP.

Table 1: In Vitro Potency of Representative G9a Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

|---|---|---|---|---|

| A-366 | G9a | 3.3 | AlphaLISA | [8][9][13] |

| GLP | 38 | AlphaLISA | [8][9][13] | |

| UNC0642 | G9a | <2.5 | Radiometric | [14][15] |

| GLP | <2.5 | Radiometric | [14][15] |

| BIX-01294 | G9a | 1,700 | Radiometric |[16] |

Table 2: Selectivity Profile of A-366 and UNC0642

| Compound | Off-Target HMT | Selectivity (Fold > G9a) | Reference |

|---|---|---|---|

| A-366 | >21 other HMTs | >1000-fold | [8][13] |

| UNC0642 | >13 other HMTs | >20,000-fold | [14] |

| | EZH2 | >2,000-fold |[14] |

Experimental Protocols for Studying G9a Inhibition

Verifying the mechanism of action of a G9a inhibitor requires a combination of in vitro enzymatic assays and cell-based functional assays.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of G9a and its inhibition by a compound. A common method is a radiometric assay that tracks the transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine to a histone H3 peptide substrate.[17][18]

Detailed Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant G9a enzyme with the test inhibitor at various concentrations in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT).[19] Pre-incubate for 10-15 minutes at room temperature.[20]

-

Initiation: Start the reaction by adding a mixture containing the histone H3 peptide substrate (e.g., biotinylated H3 1-21 peptide) and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM).[17][19]

-

Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.[17][19]

-

Termination & Detection: Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto P-81 phosphocellulose filter paper. Wash the filters with sodium bicarbonate buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated ³H-SAM.[17]

-

Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter. The signal is proportional to G9a activity.[17]

-

Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2. General workflow for an in vitro radiometric HMT assay.

Cellular H3K9me2 Quantification via Western Blot

This assay confirms that the inhibitor can penetrate cells and engage its target, resulting in a decrease in the global levels of the H3K9me2 mark.

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., PC-3, MOLT-16) and allow them to adhere.[13][21] Treat cells with serial dilutions of the G9a inhibitor or a vehicle control (DMSO) for a sufficient duration (e.g., 48-72 hours) to allow for histone turnover.[21]

-

Cell Harvesting and Histone Extraction: Harvest the cells and wash with ice-cold PBS. Extract histones using a commercial kit or a standard acid extraction protocol (e.g., with 0.2 M sulfuric acid).[21][22][23]

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard method like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of histone extract (10-20 µg) on a high-percentage (e.g., 15%) SDS-polyacrylamide gel to resolve the low molecular weight histones.[22][24] Transfer the proteins to a nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for optimal histone capture).[24]

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.[21][22]

-

Primary Antibodies: Incubate the membrane overnight at 4°C with primary antibodies against H3K9me2 and a loading control, such as total Histone H3.[21][25]

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21][22]

-

-

Detection and Analysis: Apply an ECL detection reagent and capture the chemiluminescent signal.[21] Quantify band intensities and normalize the H3K9me2 signal to the total H3 signal to account for loading differences.[21]

Figure 3. Workflow for Western blot analysis of cellular H3K9me2 levels.

Chromatin Immunoprecipitation (ChIP)

ChIP assays determine if the reduction in H3K9me2 occurs at the promoter regions of specific target genes, linking G9a inhibition to changes in gene regulation.

Detailed Protocol:

-

Cross-linking: Treat cells (cultured with inhibitor or vehicle) with 1% formaldehyde (B43269) for 8-10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[26]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 100-500 bp using sonication.[26]

-

Immunoprecipitation (IP): Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K9me2 or a negative control IgG.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by heating at 62-65°C for several hours in the presence of high salt, followed by proteinase K treatment to digest proteins.[27]

-

DNA Purification: Purify the immunoprecipitated DNA using spin columns or phenol/chloroform extraction.

-

Analysis: Quantify the enrichment of specific DNA sequences (e.g., gene promoters) in the IP samples relative to an input control using quantitative PCR (qPCR).

Figure 4. Key steps in a Chromatin Immunoprecipitation (ChIP) experiment.

Downstream Epigenetic Consequences of G9a Inhibition

The inhibition of G9a initiates a cascade of epigenetic events. The primary loss of the H3K9me2 mark prevents the recruitment of the HP1 reader protein.[3] HP1 acts as a scaffold protein that can, in turn, recruit other repressive machinery, including DNA methyltransferases (DNMTs) and other histone-modifying enzymes.[4] By blocking the initial H3K9me2 signal, G9a inhibitors disrupt this entire repressive complex, leading to a more "open" chromatin state that is permissive for transcription. This can lead to the reactivation of silenced tumor suppressor genes or developmental genes.[1][28]

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone lysine methyltransferase G9a is a novel epigenetic target for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. S-adenosyl methionine is necessary for inhibition of the methyltransferase G9a by the lysine 9 to methionine mutation on histone H3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Western blot of histones [bio-protocol.org]

- 24. docs.abcam.com [docs.abcam.com]

- 25. Western blot [bio-protocol.org]

- 26. biorxiv.org [biorxiv.org]

- 27. G9a/GLP complexes independently mediate H3K9 and DNA methylation to silence transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 28. scbt.com [scbt.com]

The Role of G9a Inhibitors in Histone H3K9 Dimethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications are critical regulators of gene expression and chromatin architecture. Among these, histone methylation plays a pivotal role in both transcriptional activation and repression. The enzyme G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), is a key protein lysine (B10760008) methyltransferase (PKMT) responsible for the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2).[1][2][3] These methylation marks are predominantly associated with transcriptional repression.[1] G9a forms a heterodimer with the related protein GLP (G9a-like protein or EHMT1), and this complex is the primary driver of H3K9me2 in euchromatin.[1]

The aberrant activity of G9a has been implicated in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[1] Small molecule inhibitors of G9a offer a powerful tool to probe its biological functions and represent a promising avenue for drug development. This technical guide focuses on the role of G9a inhibitors, with a specific reference to G9a-IN-1, in the context of H3K9 dimethylation. While detailed public data on this compound is limited, this guide will leverage the extensive research on other well-characterized G9a inhibitors to provide a comprehensive overview of their mechanism, evaluation, and impact on cellular processes. This compound (also known as Compound 113) is recognized as a G9a protein inhibitor.[4]

G9a and the Mechanism of H3K9 Dimethylation

G9a catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-amino group of the lysine 9 residue on the histone H3 tail.[5] This process is primarily associated with the formation of a repressive chromatin state. The dimethylated H3K9 (H3K9me2) mark serves as a binding site for other repressive proteins, such as Heterochromatin Protein 1 (HP1), which promotes chromatin compaction and gene silencing.[6] The catalytic activity of G9a is mediated by its conserved SET domain.[5]

The inhibition of G9a's catalytic activity by small molecules prevents the dimethylation of H3K9, leading to a more open chromatin state and the potential reactivation of silenced genes, including tumor suppressor genes. G9a inhibitors can be broadly classified based on their mechanism of action, with many being substrate-competitive, binding to the histone peptide binding groove.[6]

Quantitative Data on G9a Inhibitors

The potency of G9a inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following tables summarize the quantitative data for several well-characterized G9a inhibitors.

Table 1: Biochemical Potency of Selected G9a Inhibitors

| Compound Name | G9a IC50 (nM) | GLP IC50 (nM) | Assay Type | Reference |

| A-366 | 3.3 | 38 | AlphaLISA | [7] |

| UNC0642 | < 2.5 | < 2.5 | Biochemical Assay | [8] |

| UNC0638 | < 15 | 19 | Biochemical Assay | [9] |

| BIX-01294 | 2700 | - | Cell-free Assay | [9] |

| UNC0321 | 6-9 | - | Biochemical Assay | [9] |

| RK-701 | 23-27 | 53 | Biochemical Assay |

Table 2: Cellular Activity of Selected G9a Inhibitors

| Compound Name | Cell Line | Cellular H3K9me2 Reduction IC50 (µM) | Assay Type | Reference |

| A-366 | PC3 | ~3 | In-Cell Western | |

| BIX-01294 | Various | 4.1 | Immunoblot | [1] |

| UNC0638 | MDA-MB-231 | - | In-Cell Western | [1] |

Experimental Protocols

The characterization of G9a inhibitors involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.

Biochemical G9a Inhibition Assay (SAHH-Coupled Assay)

This is a common fluorescence-based assay to measure the enzymatic activity of G9a.

Principle: The methyltransferase reaction produces S-adenosyl-L-homocysteine (SAH). S-adenosyl-L-homocysteine hydrolase (SAHH) then converts SAH to homocysteine and adenosine. The free thiol group of homocysteine reacts with a fluorescent probe (e.g., ThioGlo™) to produce a quantifiable fluorescent signal that is proportional to the enzyme activity.

Materials:

-

Recombinant human G9a enzyme

-

Histone H3 peptide substrate (e.g., biotinylated H3 1-21 peptide)

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

ThioGlo™ I or similar fluorescent probe

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

-

Test inhibitor (e.g., this compound) and DMSO for control

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO and then in assay buffer.

-

Add the G9a enzyme to the wells of a microplate.

-

Add the diluted inhibitor or DMSO control to the wells and incubate to allow for compound binding.

-

Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.

-

Allow the methyltransferase reaction to proceed for a defined period.

-

Add the SAHH enzyme and the fluorescent probe.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based H3K9me2 Level Assay (In-Cell Western)

This assay quantifies the ability of an inhibitor to reduce H3K9me2 levels within cells.

Principle: Cells are treated with the inhibitor, fixed, and permeabilized. The level of H3K9me2 is detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. A second dye is used to stain the nucleus to normalize for cell number.

Materials:

-

Cell line with robust H3K9me2 levels (e.g., MDA-MB-231, PC3)

-

Cell culture medium and supplements

-

Test inhibitor

-

Fixation and permeabilization buffers

-

Primary antibody specific for H3K9me2

-

Infrared dye-labeled secondary antibody

-

Nuclear stain (e.g., DRAQ5)

-

Microplate imaging system

Procedure:

-

Seed cells in a 96-well or 384-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).

-

Fix the cells with a suitable fixative (e.g., formaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100).

-

Block non-specific binding sites.

-

Incubate with the primary antibody against H3K9me2.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody and the nuclear stain.

-

Acquire images and quantify the fluorescence intensity for both the H3K9me2 signal and the nuclear stain using an imaging system.

-

Normalize the H3K9me2 signal to the nuclear stain signal to determine the relative level of H3K9 dimethylation.[4]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the role of G9a inhibitors.

Caption: G9a/GLP complex utilizes SAM to dimethylate H3K9, leading to gene silencing. This compound inhibits this process.

Caption: A streamlined workflow for the discovery and characterization of novel G9a inhibitors.

Conclusion

G9a plays a critical role in epigenetic regulation through the dimethylation of histone H3 at lysine 9, a mark strongly associated with transcriptional repression. The development of small molecule inhibitors targeting G9a, such as this compound and other well-studied compounds, has provided invaluable tools for dissecting the biological consequences of G9a activity and for exploring its therapeutic potential. The methodologies and data presented in this guide offer a framework for the evaluation and understanding of G9a inhibitors and their impact on H3K9 dimethylation. Further research into the nuances of G9a inhibition will continue to illuminate its role in health and disease, paving the way for novel epigenetic therapies.

References

- 1. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]

- 2. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EHMT2 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Histone H3K9 Methyltransferase G9a as a Potential Therapeutic Strategy for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

G9a-IN-1: A Chemical Probe for Interrogating G9a/EHMT2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of G9a-IN-1 as a chemical probe for the histone methyltransferase G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2). G9a is a key epigenetic regulator that primarily catalyzes the mono- and di-methylation of histone H3 on lysine (B10760008) 9 (H3K9me1 and H3K9me2), marks predominantly associated with transcriptional repression.[1][2] Dysregulation of G9a activity has been implicated in various diseases, including cancer and autoimmune disorders, making it a compelling target for therapeutic intervention.[1]

This compound (also known as Compound 113) is a small molecule inhibitor of G9a.[1] While public domain data on this compound is not as extensive as for other G9a/GLP (G9a-like protein) inhibitors such as the UNC series (e.g., UNC0638, UNC0642) or A-366, this guide consolidates available information and provides a framework for its use by presenting established methodologies for characterizing G9a inhibitors.

Quantitative Data on G9a Inhibitors

Table 1: In Vitro Potency of Selected G9a/GLP Inhibitors

| Inhibitor | Target(s) | IC50 (G9a) | IC50 (GLP) | Ki (G9a) | Reference(s) |

| BIX-01294 | G9a, GLP | 1.9 µM | - | - | [3] |

| UNC0638 | G9a, GLP | <15 nM | 19 nM | - | [3] |

| UNC0642 | G9a, GLP | <2.5 nM | <2.5 nM | 3.7 nM | [4] |

| A-366 | G9a, GLP | 3.3 nM | 38 nM | - | [5] |

| MS012 | GLP > G9a | 440 nM | 13 nM | - | [3] |

Table 2: Cellular Activity of Selected G9a/GLP Inhibitors

| Inhibitor | Cell Line | Cellular H3K9me2 IC50 | Reference(s) |

| UNC0638 | Various | ~50-100 nM | [6] |

| UNC0642 | Various | ~30-60 nM | [4] |

| A-366 | PC3 | Reduction at 1 µM | [5] |

Experimental Protocols

The following protocols are standard methodologies used to characterize the activity and cellular effects of G9a inhibitors like this compound.

G9a Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of G9a. A common method is the fluorescence-based S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay.[7]

Materials:

-

Recombinant human G9a enzyme

-

Biotinylated histone H3 peptide substrate (e.g., H3(1-21))

-

S-adenosyl-L-methionine (SAM)

-

S-adenosyl-L-homocysteine hydrolase (SAHH)

-

ThioGlo™ I

-

This compound and control compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the G9a enzyme to the wells of the assay plate.

-

Add the diluted this compound or control compounds to the wells and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the reaction and initiate detection by adding a solution containing SAHH and ThioGlo™ I. SAHH converts the reaction product S-adenosyl-L-homocysteine (SAH) to homocysteine, and ThioGlo™ I reacts with the free thiol of homocysteine to generate a fluorescent signal.[7]

-

Measure fluorescence intensity (e.g., excitation at 380 nm, emission at 500 nm).

-

Calculate the percent inhibition and determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[7]

Cell-Based H3K9me2 Level Assay (Western Blot)

This assay assesses the ability of this compound to inhibit G9a activity within a cellular context by measuring the global levels of H3K9me2.

Materials:

-

Cell line of interest (e.g., HEK293, PC3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Culture and Treatment: Culture cells to ~80% confluency and treat with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified time (e.g., 48-72 hours).[7][8]

-

Histone Extraction: Harvest cells, wash with PBS, and lyse with a suitable buffer. Isolate nuclei by centrifugation and extract histones.[7]

-

Western Blotting:

-

Quantify protein concentration of the histone extracts.

-

Separate equal amounts of histone extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate with primary antibodies for H3K9me2 and total H3 (as a loading control) overnight at 4°C.[8]

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect chemiluminescence using an imaging system.[8]

-

-

Analysis: Quantify band intensities and normalize the H3K9me2 signal to the total H3 signal.[8]

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if G9a inhibition by this compound alters the H3K9me2 landscape at specific gene promoters.

Materials:

-

Cells treated with this compound or vehicle

-

Glycine

-

Cell lysis and chromatin shearing buffers

-

Anti-H3K9me2 antibody and control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

Reagents for DNA purification and qPCR

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.[9][10]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.[9]

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K9me2 antibody or normal IgG overnight at 4°C.[11]

-

Immune Complex Capture: Use protein A/G magnetic beads to capture the antibody-chromatin complexes.[11]

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-links and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters of interest.

Visualizations: Signaling Pathways and Workflows

G9a/EHMT2 Mechanism of Action and Inhibition

Experimental Workflow for Cellular Characterization of this compound

Logical Relationship of G9a in Transcriptional Regulation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EHMT2 - Wikipedia [en.wikipedia.org]

- 3. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]

- 11. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

G9a-IN-1: A Technical Guide to a G9a Histone Methyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of G9a-IN-1, a small molecule inhibitor of the G9a histone methyltransferase. G9a, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2), and its close homolog G9a-like protein (GLP/EHMT1), are key epigenetic regulators that primarily catalyze the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[1][2][3] This methylation mark is predominantly associated with transcriptional repression.[4][5] Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.[6][7][8][9]

Discovery and Optimization

The development of G9a inhibitors has evolved from initial screening hits to highly potent and selective chemical probes. The quinazoline (B50416) scaffold, exemplified by BIX01294, was one of the first selective small molecule inhibitors of G9a and GLP.[7][10] Subsequent structure-activity relationship (SAR) studies on this scaffold led to the discovery of more potent analogs. Optimization efforts focused on improving biochemical potency, cellular activity, and pharmacokinetic properties. These efforts have led to the development of a range of inhibitors, including both reversible and covalent inhibitors targeting the substrate-binding site.[6]

Biochemical and Cellular Activity

The potency of G9a inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their ability to reduce H3K9me2 levels in cellular contexts.

Table 1: Comparative Potency of G9a Inhibitors

| Compound | G9a IC50 (nM) | GLP IC50 (nM) | Cellular H3K9me2 Reduction IC50 (nM) | Cell Line | Reference |

| BIX01294 | 1,900 | 700 | ~2,200 | MDA-MB-231 | [11][12] |

| UNC0638 | <10 | <15 | 30 - 100 | Various | [7][13] |

| A-366 | 3.3 | - | <50 | PC3 | [7][14] |

| MS8511 (covalent) | - | - | Improved potency over UNC0642 | - | [6] |

Note: IC50 values can vary depending on the assay conditions.

G9a Signaling Pathway and Inhibition

G9a plays a crucial role in regulating gene expression through the methylation of H3K9. This process initiates a cascade of events leading to transcriptional silencing.

Caption: G9a-mediated transcriptional repression and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of G9a inhibitors.

G9a Histone Methyltransferase (HMT) Activity Assay (Fluorescence-based SAHH-coupled)

This assay measures the production of S-adenosyl-L-homocysteine (SAH), a by-product of the methylation reaction.[12][13][15]

Workflow:

Caption: Workflow for a fluorescence-based G9a HMT assay.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 25 mM potassium phosphate (B84403) pH 7.5, 1 mM EDTA, 2 mM MgCl2.[13]

-

Recombinant G9a enzyme.

-

Histone H3 peptide substrate (e.g., H3 1-25).

-

S-adenosyl-L-methionine (SAM).

-

S-adenosyl-L-homocysteine hydrolase (SAHH).

-

ThioGlo™, a thiol-sensitive fluorophore.[13]

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the G9a enzyme.

-

Add the diluted this compound or vehicle control and pre-incubate for 15 minutes at room temperature.[15]

-

Initiate the reaction by adding a mixture of the histone H3 peptide substrate and SAM.

-

The reaction mixture contains SAHH, which converts the reaction product SAH to homocysteine.

-

ThioGlo™ reacts with the free sulfhydryl group of homocysteine, producing a fluorescent signal.[13]

-

Incubate for the desired reaction time.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).[15]

-

Cellular H3K9me2 Quantification (In-Cell Western)

This assay measures the levels of H3K9me2 within cells to determine the cellular potency of the inhibitor.[13][16]

Workflow:

Caption: Workflow for In-Cell Western analysis of H3K9me2 levels.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Immunostaining:

-

Fix cells with 4% paraformaldehyde in PBS.[16]

-

Permeabilize with 0.1% Triton X-100 in PBS.[16]

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).[16]

-

Incubate with a primary antibody specific for H3K9me2. A normalization antibody (e.g., against total Histone H3 or a DNA dye like DRAQ5) should also be used.[13]

-

Wash and incubate with appropriate near-infrared fluorescently labeled secondary antibodies.

-

-

Data Acquisition and Analysis:

-

Scan the plate using an imaging system.

-

Quantify the fluorescence intensity for both H3K9me2 and the normalization control.

-

Normalize the H3K9me2 signal to the control.

-

Determine the IC50 value for the reduction of cellular H3K9me2 levels.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the G9a inhibitor on cell proliferation and viability.[13][16][17]

Workflow:

Caption: General workflow for an MTT cell viability assay.

Detailed Methodology:

-

Cell Treatment:

-

MTT Addition and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[17]

-

Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.[13]

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16][17]

-

-

Data Analysis:

Conclusion

This compound and other potent, selective inhibitors of G9a/GLP are invaluable tools for dissecting the biological roles of these enzymes in health and disease. The experimental protocols outlined in this guide provide a framework for the robust evaluation of such inhibitors, facilitating further research and drug development efforts targeting the epigenetic regulation of gene expression.

References

- 1. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure, Activity, and Function of the Protein Lysine Methyltransferase G9a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Lysine Methyltransferase G9a in Immune Cell Differentiation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of the First-in-Class G9a/GLP Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

G9a-IN-1's effect on gene silencing and transcriptional repression.

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone methyltransferase G9a (also known as EHMT2) plays a critical role in the epigenetic regulation of gene expression. Primarily responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), G9a is a key architect of repressive chromatin environments, leading to transcriptional silencing.[1][2][3] The inhibitor G9a-IN-1 is a tool compound used to probe the functions of G9a and explore its therapeutic potential in various diseases, including cancer and autoimmune disorders.[3] This technical guide provides an in-depth overview of the core mechanisms by which this compound is presumed to function, based on the well-established role of G9a inhibition. It details the pathways of G9a-mediated gene silencing, presents quantitative data for analogous G9a inhibitors, and provides comprehensive experimental protocols for studying these effects.

Introduction to G9a and Transcriptional Repression

G9a is a SET domain-containing protein lysine methyltransferase that, in a complex with G9a-like protein (GLP), is the primary enzyme responsible for establishing H3K9me1 and H3K9me2 in euchromatic regions of the genome.[1][4][5] These methylation marks are hallmarks of facultative heterochromatin and are strongly associated with transcriptional repression.[1][4]

The repressive function of G9a is multifaceted and involves several key mechanisms:

-

Direct Chromatin Compaction: H3K9me2 serves as a binding site for heterochromatin protein 1 (HP1). The recruitment of HP1 can lead to chromatin compaction, making the DNA less accessible to the transcriptional machinery.[4]

-

Recruitment of Other Repressive Proteins: The G9a/GLP complex can recruit other repressive enzymes, including DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). This coordinated action leads to a more stable and robust silencing of target genes.[1]

-

Inhibition of Transcriptional Activation: The presence of H3K9me2 can directly interfere with the binding of activating transcription factors and the assembly of the pre-initiation complex.

Dysregulation of G9a activity has been implicated in various pathologies, most notably in cancer, where its overexpression can lead to the silencing of tumor suppressor genes.[2] This has made G9a a compelling target for therapeutic intervention.

This compound: A Probe for G9a Function

This compound is a small molecule inhibitor designed to target the catalytic activity of the G9a protein.[3] While specific peer-reviewed quantitative data for this compound is not extensively available, its mechanism of action is understood to be consistent with other well-characterized G9a inhibitors. By inhibiting G9a, this compound is expected to reduce global levels of H3K9me2, leading to the reactivation of G9a-target genes.

Quantitative Data for Representative G9a Inhibitors

To provide a quantitative context for the potency of G9a inhibition, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several widely studied G9a inhibitors.

| Inhibitor | G9a IC50 | GLP IC50 | Cellular H3K9me2 Reduction IC50 | Reference |

| UNC0638 | <15 nM | 19 nM | 81 nM (MDA-MB-231 cells) | [6][7] |

| BIX-01294 | 1.7 µM - 2.7 µM | 0.9 µM - 38 µM | ~500 nM (MDA-MB-231 cells) | [8][9][10][11][12] |

| A-366 | 3.3 nM | 38 nM | Not explicitly stated, but effective in reducing H3K9me2 in PC3 cells | [13][14][15] |

Note: IC50 values can vary depending on the assay conditions.

Signaling Pathways and Experimental Workflows

G9a-Mediated Gene Silencing Pathway

The following diagram illustrates the central role of G9a in establishing a repressive chromatin state and how inhibitors like this compound are predicted to reverse this process.

Caption: G9a-mediated gene silencing and its inhibition.

Experimental Workflow: Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of a G9a inhibitor.

Caption: Workflow for G9a inhibitor characterization.

Detailed Experimental Protocols

In Vitro G9a Enzymatic Inhibition Assay

This protocol is a general guideline for determining the IC50 value of a G9a inhibitor using a commercially available G9a assay kit.

Materials:

-

Recombinant G9a enzyme

-

Histone H3 peptide substrate

-

S-Adenosyl-L-methionine (SAM)

-

This compound or other test compounds

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™, MT-Glo™)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Prepare a master mix of G9a enzyme and histone H3 peptide substrate in assay buffer.

-

Reaction Initiation: Add the compound dilutions to the assay plate. Add the enzyme/substrate master mix to each well to start the reaction.

-

Incubation: Incubate the plate at the recommended temperature and time for the specific assay kit.

-

Detection: Add the detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent or fluorescent signal.

-

Data Acquisition: Read the plate on a suitable plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for Cellular H3K9me2 Levels

This protocol describes how to measure the effect of this compound on global H3K9me2 levels in cultured cells.

Materials:

-

Cell line of interest (e.g., PC3, MDA-MB-231)

-

This compound

-

Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (for loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with various concentrations of this compound for the desired time (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using a digital imaging system.

-

Analysis: Quantify the band intensities. Normalize the H3K9me2 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the steps for performing ChIP to investigate the enrichment of H3K9me2 at specific gene promoters following this compound treatment.

Materials:

-

Treated and untreated cells

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Chromatin shearing equipment (e.g., sonicator)

-

ChIP dilution buffer

-

Anti-H3K9me2 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting specific gene promoters

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-1000 bp by sonication.

-

Immunoprecipitation: Dilute the sheared chromatin and pre-clear with protein A/G beads. Incubate the chromatin overnight at 4°C with the anti-H3K9me2 antibody or an IgG control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters.

Conclusion

This compound, as an inhibitor of the histone methyltransferase G9a, represents a valuable tool for investigating the epigenetic mechanisms of gene silencing and transcriptional repression. While specific quantitative data for this compound in the public domain is limited, the well-established role of G9a and data from analogous inhibitors provide a strong framework for understanding its expected biological effects. The experimental protocols detailed in this guide offer a robust starting point for researchers and drug development professionals to explore the impact of G9a inhibition on cellular processes and its potential as a therapeutic strategy. Further studies are warranted to fully characterize the quantitative effects of this compound on gene expression and its potential for clinical applications.

References

- 1. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Functional Role of G9a Histone Methyltransferase in Cancer [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. G9a selectively represses a class of late-replicating genes at the nuclear periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. BIX-01294 | G9a inhibitor | Probechem Biochemicals [probechem.com]

- 12. stemcell.com [stemcell.com]

- 13. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

G9a-IN-1: A Promising Epigenetic Modulator in Autoimmune Disorder Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The histone methyltransferase G9a (also known as EHMT2) has emerged as a critical regulator of immune cell function and a promising therapeutic target in the field of autoimmune disorders. By catalyzing the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), G9a plays a pivotal role in epigenetic gene silencing. Its inhibition, therefore, offers a novel approach to modulate inflammatory responses and restore immune homeostasis. This technical guide provides a comprehensive overview of the applications of G9a inhibitors, with a focus on G9a-IN-1 and other well-characterized compounds like UNC0638 and BIX-01294, in the context of autoimmune disease research. We will delve into the quantitative effects of these inhibitors in various preclinical models, provide detailed experimental protocols, and visualize the underlying signaling pathways.

Core Mechanism of G9a in Immune Regulation

G9a-mediated H3K9me2 is predominantly associated with transcriptional repression. In the immune system, G9a acts as a crucial checkpoint in controlling the differentiation and function of various immune cells, particularly T cells. By silencing key lineage-determining genes, G9a helps maintain the naive state of T cells and influences the balance between pro-inflammatory and regulatory T cell subsets.[1] Inhibition of G9a can thus reprogram T cell fate and ameliorate autoimmune pathology.

Applications of G9a Inhibitors in Autoimmune Disorder Models

Research into the therapeutic potential of G9a inhibitors has shown promise in several preclinical models of autoimmune diseases.

Inflammatory Bowel Disease (IBD)

In a murine T cell transfer model of colitis, an established model for IBD, the inhibition of G9a has been shown to modulate T cell differentiation, leading to a more regulated immune response.[1] Genetic deficiency of G9a in T cells, as well as pharmacological inhibition using specific inhibitors, leads to an increase in the frequency of both pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T (Treg) cells.[1] This seemingly paradoxical effect suggests a complex role for G9a in fine-tuning the balance of T cell subsets in the gut.

| Experimental Model | Treatment | Cell Population | Readout | Result | Reference |

| T cell transfer model of colitis (mice) | G9a deficiency in T cells | CD4+ T cells | Frequency of Foxp3+ cells | Significant increase | Antignano et al., J Clin Invest, 2014 |

| T cell transfer model of colitis (mice) | G9a deficiency in T cells | CD4+ T cells | Frequency of IL-17A+ cells | Significant increase | Antignano et al., J Clin Invest, 2014 |

| In vitro T cell differentiation | UNC0638 | Naive CD4+ T cells | Frequency of Foxp3+ cells | Increased | Antignano et al., J Clin Invest, 2014 |

| In vitro T cell differentiation | BIX-01294 | Naive CD4+ T cells | Frequency of Foxp3+ cells | Increased | Antignano et al., J Clin Invest, 2014 |

Multiple Sclerosis (MS)

In the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of MS, neuroinflammation leads to a robust induction of the G9a-catalyzed repressive epigenetic mark H3K9me2.[2] G9a activity represses the expression of anti-ferroptotic genes, leading to neuronal loss.[2] Pharmacological inhibition of G9a in EAE mice has been shown to restore the expression of these protective genes, reduce inflammation-induced neuronal loss, and improve clinical outcomes.[2]

Rheumatoid Arthritis (RA) and Lupus

The direct application of this compound in preclinical models of rheumatoid arthritis (e.g., collagen-induced arthritis) and lupus (e.g., MRL/lpr mice) is an emerging area of investigation. While the pathogenesis of both diseases involves epigenetic dysregulation, and other epigenetic modifiers are being actively studied, specific and detailed reports on the efficacy of G9a inhibitors with quantitative data on outcomes such as arthritis scores, paw thickness, proteinuria, or anti-dsDNA antibody levels are not yet extensively published. However, the known role of G9a in regulating inflammatory pathways involving cytokines and immune cell differentiation strongly suggests its potential as a therapeutic target in these conditions.

Experimental Protocols

In Vitro T Cell Differentiation Assay with G9a Inhibitor

This protocol is adapted from methodologies used to study the effect of G9a inhibition on T helper cell differentiation.[2][3][4]

Materials:

-

Naive CD4+ T cells (isolated from mouse spleen or human peripheral blood)

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 μg/mL streptomycin, and 50 μM 2-mercaptoethanol

-

Anti-CD3 and anti-CD28 antibodies

-

Cytokines for Th17 differentiation: IL-6 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 μg/mL), anti-IL-4 (10 μg/mL)

-

Cytokines for Treg differentiation: TGF-β (5 ng/mL), IL-2 (10 ng/mL), anti-IFN-γ (10 μg/mL), anti-IL-4 (10 μg/mL)

-

G9a inhibitor (e.g., UNC0638, BIX-01294) dissolved in DMSO

-

96-well cell culture plates

-

Flow cytometer and antibodies for staining (e.g., anti-CD4, anti-IL-17A, anti-Foxp3)

Procedure:

-

Coat a 96-well plate with anti-CD3 (1 μg/mL) and anti-CD28 (1 μg/mL) antibodies overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Seed naive CD4+ T cells at a density of 1 x 10^6 cells/mL.

-

Add the respective cytokine cocktails for Th17 or Treg differentiation.

-

Add the G9a inhibitor at desired concentrations (e.g., a titration from 10 nM to 1 μM). Include a DMSO vehicle control.

-

Incubate the cells for 3-5 days at 37°C and 5% CO2.

-

For intracellular cytokine staining of IL-17A, restimulate the cells with PMA (50 ng/mL) and ionomycin (B1663694) (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.

-

Harvest the cells and perform surface staining for CD4, followed by fixation, permeabilization, and intracellular staining for IL-17A and Foxp3.

-

Analyze the percentage of IL-17A+ and Foxp3+ cells within the CD4+ T cell population by flow cytometry.

In Vivo G9a Inhibitor Treatment in EAE Mouse Model

This protocol provides a general framework for administering a G9a inhibitor in the EAE model. Dosages and treatment schedules should be optimized based on the specific inhibitor and experimental design.

Materials:

-

C57BL/6 mice

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

G9a inhibitor (e.g., UNC0642) formulated for in vivo use

-

Vehicle control

-

EAE clinical scoring system (see below)

Procedure:

-

Induce EAE in C57BL/6 mice by immunizing with MOG35-55 peptide emulsified in CFA.

-

Administer pertussis toxin on day 0 and day 2 post-immunization.

-

Monitor the mice daily for clinical signs of EAE using a standardized scoring system.[5][6][7]

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund or dead

-

-

Initiate treatment with the G9a inhibitor or vehicle control upon the first signs of disease or at a predetermined time point. An example dosage for UNC0642 could be in the range of 1-5 mg/kg administered intraperitoneally daily.[8]

-

Continue daily monitoring and scoring of clinical signs.

-

At the end of the experiment, tissues (e.g., spinal cord, brain) can be harvested for histological analysis of inflammation and demyelination, and for molecular analysis of gene expression.

Signaling Pathways and Visualizations

G9a's role in autoimmune disorders is intrinsically linked to its ability to modulate key signaling pathways that govern immune cell differentiation and inflammatory responses.

G9a in T Cell Differentiation

G9a acts as a critical regulator of the balance between Th17 and Treg cells, in part by influencing the cellular response to TGF-β.[1] In naive T cells, G9a maintains a repressive chromatin state at the loci of key lineage-defining transcription factors. Inhibition of G9a leads to increased chromatin accessibility, rendering the cells more sensitive to differentiation cues.

Caption: G9a inhibition alters T cell differentiation pathways.

Experimental Workflow for In Vivo G9a Inhibitor Studies

The successful execution of in vivo studies with G9a inhibitors requires a systematic workflow, from disease induction to data analysis.

Caption: Workflow for EAE studies with G9a inhibitors.

G9a and NF-κB Signaling

G9a has been shown to interact with components of the NF-κB signaling pathway, a central regulator of inflammation. The NF-κB factor RelB can recruit G9a to the promoters of pro-inflammatory genes, leading to their silencing.[9][10] This interaction highlights a mechanism by which G9a can contribute to the resolution of inflammation.

Caption: G9a's role in NF-κB-mediated gene silencing.

Conclusion and Future Directions

The inhibition of G9a represents a compelling strategy for the development of novel therapeutics for autoimmune disorders. The ability of G9a inhibitors to modulate T cell differentiation and suppress neuroinflammation in preclinical models of IBD and MS provides a strong rationale for further investigation. Future research should focus on elucidating the precise role of G9a in other autoimmune diseases such as rheumatoid arthritis and lupus, optimizing the therapeutic window of G9a inhibitors to maximize efficacy and minimize potential side effects, and identifying biomarkers to predict patient response to G9a-targeted therapies. The continued development of potent and selective G9a inhibitors like this compound holds significant promise for the future of autoimmune disease treatment.

References

- 1. Methyltransferase G9A regulates T cell differentiation during murine intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. In Vitro Th Differentiation Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]

- 6. inotiv.com [inotiv.com]

- 7. researchgate.net [researchgate.net]

- 8. chondrex.com [chondrex.com]

- 9. The NF-κB Factor RelB and Histone H3 Lysine Methyltransferase G9a Directly Interact to Generate Epigenetic Silencing in Endotoxin Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The NF-kappaB factor RelB and histone H3 lysine methyltransferase G9a directly interact to generate epigenetic silencing in endotoxin tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of G9a Inhibition on Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone methyltransferase G9a (EHMT2) is a key epigenetic regulator that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark predominantly associated with transcriptional repression. G9a's role in maintaining cellular identity and controlling differentiation processes has made it a compelling target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This technical guide explores the impact of G9a inhibition, with a focus on the small molecule inhibitor G9a-IN-1 and its surrogates, on key cellular differentiation pathways. We provide a comprehensive overview of the molecular mechanisms, quantitative data on differentiation markers, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows involved.

Introduction to G9a and its Role in Differentiation

G9a is a crucial enzyme in the epigenetic machinery, responsible for maintaining the transcriptional silencing of specific genes, thereby influencing cell fate decisions.[1] Its expression is often downregulated during cellular differentiation, allowing for the activation of lineage-specific gene programs. Dysregulation of G9a activity has been implicated in preventing differentiation and promoting a proliferative state, making its inhibition a promising strategy to induce or enhance cellular differentiation.

Small molecule inhibitors of G9a, such as BIX-01294, UNC0638, and A-366, have been instrumental in elucidating the function of G9a in various differentiation pathways. While specific quantitative data for this compound is limited in publicly available literature, the findings from studies using these analogous potent and selective G9a inhibitors provide valuable insights into the expected effects of this compound.

Impact of G9a Inhibition on Key Differentiation Pathways

Inhibition of G9a has been shown to have profound and often lineage-specific effects on cellular differentiation. Below, we summarize the impact on myogenic, adipogenic, osteogenic, and neuronal differentiation pathways.

Myogenic Differentiation

G9a plays a significant inhibitory role in skeletal muscle differentiation. It directly interacts with and methylates the key myogenic transcription factor MyoD, thereby suppressing its transcriptional activity and preventing the activation of muscle-specific genes.[1] Inhibition of G9a's methyltransferase activity rescues this differentiation block.

Quantitative Data on Myogenic Differentiation Markers with G9a Inhibition

| Cell Line | Treatment | Differentiation Marker | Change upon G9a Inhibition | Reference |

| C2C12 Myoblasts | BIX-01294 (2.5 µM) | Myogenic Index (% of MHC+ cells) | Significant Rescue | [1] |

| C2C12 Myoblasts | BIX-01294 (2.5 µM) | Troponin T (protein level) | Significant Rescue | [1] |

| C2C12 Myoblasts | G9a siRNA | Myogenin (mRNA) | Upregulated | [2] |

| C2C12 Myoblasts | G9a siRNA | Troponin T (mRNA) | Upregulated | [2] |

Adipogenic Differentiation

G9a acts as a repressor of adipogenesis by inhibiting the expression of the master adipogenic regulator, peroxisome proliferator-activated receptor-gamma (PPARγ). This repression is mediated by the maintenance of H3K9me2 marks on the PPARγ promoter. Inhibition of G9a leads to the removal of these repressive marks and promotes the differentiation of preadipocytes into mature adipocytes.

Quantitative Data on Adipogenic Differentiation Markers with G9a Inhibition

| Cell Line/System | Treatment | Differentiation Marker | Change upon G9a Inhibition | Reference |

| 3T3-L1 Preadipocytes | G9a siRNA | PPARγ (protein level) | Increased | [3] |

| 3T3-L1 Preadipocytes | G9a siRNA | C/EBPα (protein level) | Increased | [3] |

| 3T3-L1 Preadipocytes | BIX-01294 | Adipogenesis (Oil Red O staining) | Enhanced | [3] |

| Rat BM-MSCs | A366 (in vivo) | Adipogenic Potential | Higher | [4] |

Osteogenic and Neuronal Differentiation

The role of G9a in osteogenic and neuronal differentiation is more complex. In vivo administration of the G9a inhibitor A366 has been shown to decrease the osteogenic potential of bone marrow-derived mesenchymal stem cells (BM-MSCs).[4] Conversely, G9a inhibition promotes the differentiation of BM-MSCs and neuroblastoma cells into neurons by de-repressing neuronal-specific genes.[5] This is achieved by reducing H3K9me2 at the repressor element-1 (RE-1) sequences within the promoters of these genes.[5]

Quantitative Data on Osteogenic and Neuronal Differentiation Markers with G9a Inhibition

| Cell Line/System | Treatment | Differentiation Marker/Process | Change upon G9a Inhibition | Reference |

| Rat BM-MSCs | A366 (in vivo) | Osteogenic Potential | Lower | [4] |

| SH-SY5Y Neuroblastoma | BIX-01294 (1 µM) | H3K9me2 levels (after H2O2 stress) | Decreased by 17.7% | [1] |

| EAE Mice Neuronal Nuclei | UNC0642 (in vivo) | Gpx4 (mRNA) | Significantly Upregulated | [6] |

| EAE Mice Neuronal Nuclei | UNC0642 (in vivo) | Gclc (mRNA) | Significantly Upregulated | [6] |

Signaling Pathways Modulated by G9a Inhibition

The following diagrams illustrate the key signaling pathways affected by G9a and its inhibition during cellular differentiation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. The following sections provide standardized protocols for key experiments used to assess the impact of G9a inhibition on cellular differentiation.

Cell Culture and Differentiation with this compound Treatment

This protocol outlines the general steps for treating adherent cells with a G9a inhibitor during differentiation. Specific media components and timelines will vary depending on the cell type and desired lineage.

Materials:

-

Cell line of interest (e.g., C2C12 for myogenesis, 3T3-L1 for adipogenesis, SH-SY5Y for neuronal differentiation)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Differentiation medium (specific to the lineage)

-

This compound (or other G9a inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates/flasks

Procedure:

-

Cell Seeding: Plate cells at a density that will allow for differentiation (typically reaching confluence at the start of differentiation). Culture in growth medium at 37°C and 5% CO2.

-

Induction of Differentiation: Once cells reach the desired confluency, replace the growth medium with the appropriate differentiation medium.

-

G9a Inhibitor Treatment: Add this compound to the differentiation medium at the desired final concentration (e.g., 1-5 µM). A vehicle control (e.g., DMSO) should be run in parallel.

-

Medium Changes: Change the medium containing the inhibitor every 2-3 days, or as required by the specific differentiation protocol.

-

Monitoring Differentiation: Observe cells daily for morphological changes indicative of differentiation.

-

Harvesting: At the desired time points, harvest cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blot, or fixation for immunofluorescence).

Western Blot for H3K9me2 Levels

This protocol is for assessing the global levels of H3K9me2 in response to G9a inhibitor treatment.

Chromatin Immunoprecipitation (ChIP)

This protocol describes the general steps for performing ChIP to investigate the enrichment of H3K9me2 at specific gene promoters.

Conclusion

Inhibition of the histone methyltransferase G9a represents a powerful strategy for modulating cellular differentiation pathways. As demonstrated through studies with various G9a inhibitors, this approach can effectively promote myogenic, adipogenic, and neuronal differentiation by de-repressing key lineage-specific genes. The data and protocols presented in this guide offer a framework for researchers and drug development professionals to investigate the therapeutic potential of G9a inhibitors like this compound. Further research into the specific effects of this compound and its long-term consequences on cellular function will be crucial for its translation into clinical applications.

References

- 1. Oxidative stress-induced aberrant G9a activation disturbs RE-1-containing neuron-specific genes expression, leading to degeneration in human SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. static.igem.org [static.igem.org]

- 3. Loss of G9a does not phenocopy the requirement for Prdm12 in the development of the nociceptive neuron lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NuRD‐independent Mi‐2 activity represses ectopic gene expression during neuronal maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G9a inhibition promotes neuronal differentiation of human bone marrow mesenchymal stem cells through the transcriptional induction of RE-1 containing neuronal specific genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. G9a dictates neuronal vulnerability to inflammatory stress via transcriptional control of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

G9a-IN-1: A Technical Guide to its Application in Neurodegenerative Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic dysregulation is increasingly recognized as a significant contributor to the pathogenesis of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3][4] One of the key epigenetic regulators implicated is the histone methyltransferase G9a (also known as EHMT2).[5][6] G9a, along with its paralog G9a-like protein (GLP or EHMT1), is primarily responsible for mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2).[6][7][8] These methylation marks are generally associated with transcriptional repression, leading to the silencing of genes crucial for neuronal function and survival.[7][9]

In the context of neurodegeneration, elevated levels and aberrant activity of G9a have been observed. For instance, G9a and its associated repressive mark, H3K9me2, are upregulated in the brains of Alzheimer's disease (AD) patients.[1][2][10] This aberrant epigenetic silencing contributes to synaptic dysfunction, cognitive decline, neuroinflammation, and oxidative stress.[1][11][12] Consequently, the pharmacological inhibition of G9a has emerged as a promising therapeutic strategy to counteract these pathological processes.[3]

G9a-IN-1 is a chemical inhibitor of the G9a protein.[9] By blocking the catalytic activity of G9a, inhibitors like this compound prevent the methylation of H3K9, thereby restoring the expression of silenced neuron-specific genes and promoting neuroprotective effects. This guide provides a comprehensive overview of the mechanism of action of G9a inhibition, summarizes key preclinical findings with G9a inhibitors in neurodegenerative disease models, and offers detailed experimental protocols for researchers investigating this therapeutic avenue.

Core Mechanism of G9a and its Inhibition

G9a functions by transferring a methyl group from the cofactor S-adenosyl-l-methionine (SAM) to the lysine 9 residue of histone H3.[6] This action, primarily resulting in H3K9me2, creates a binding site for other repressive proteins like heterochromatin protein 1 (HP1), which promotes chromatin compaction and gene silencing.[6] In neurodegenerative conditions, the overexpression or aberrant activation of G9a leads to the inappropriate silencing of genes essential for synaptic plasticity, memory formation, and neuronal survival.[3][11]

The therapeutic potential of G9a inhibitors lies in their ability to reverse this pathological gene silencing. By blocking G9a's methyltransferase activity, these compounds prevent the establishment of the H3K9me2 repressive mark, leading to a more open chromatin state and the re-expression of critical neuronal genes.

Caption: G9a-mediated gene silencing in neurodegeneration and its reversal by this compound.

A Novel Neuroprotective Pathway: G9a and Glia Maturation Factor β (GMFB)

Recent research has uncovered a specific mechanism by which G9a inhibition confers neuroprotection in the context of Alzheimer's disease.[1][2][10] Studies have shown that G9a not only represses the transcription of the Glia Maturation Factor β (GMFB) gene but also directly methylates the GMFB protein at lysine residues (K20 and K25), suppressing its activity.[1][2][10] GMFB is associated with neuronal plasticity and protection against neuroinflammation.[12]

Pharmacological inhibition of G9a acts at two levels:

-

Transcriptional Upregulation: It increases the gene expression of GMFB.[1][2]

-

Post-translational Regulation: It prevents the methylation of the GMFB protein, thereby enhancing its neuroprotective function.[1][2]

The neuroprotective effects observed with G9a inhibitors, such as reduced neuroinflammation and improved cognition, were found to be reversible by the pharmacological inhibition of GMFB, confirming the critical role of this pathway.[2]

Caption: Dual mechanism of G9a inhibition on the GMFB neuroprotective pathway.

Preclinical Evidence in Neurodegenerative Disease Models

The therapeutic potential of inhibiting G9a has been demonstrated in various preclinical models of neurodegenerative diseases.

Alzheimer's Disease (AD): In mouse models of AD, including the senescence-accelerated mouse prone 8 (SAMP8) and the 5XFAD model, treatment with G9a inhibitors has yielded significant benefits.[1][5] These studies report that G9a inhibition can rescue cognitive decline, reduce oxidative stress and neuroinflammation, and decrease the burden of β-amyloid plaques.[1] Furthermore, G9a inhibition has been shown to restore synaptic function and memory performance.[13][14] A brain-penetrant G9a inhibitor, MS1262, was shown to restore both cognitive and noncognitive functions in multiple AD mouse models.[13]

| Model | G9a Inhibitor | Dosage/Concentration | Key Findings | Reference |

| SAMP8 Mice | G9a inhibitor (G9ai) | Not specified | Rescued cognitive decline, reversed high H3K9me2 levels, increased GMFB expression. | [1][2] |

| 5XFAD Mice | G9a inhibitor | Not specified | Improved synaptic function and cognitive impairment. | [5] |

| SH-SY5Y Cells | BIX01294 | Not specified | Attenuated H₂O₂-induced neurodegeneration, restored expression of neuron-specific genes. | [11] |

| Multiple AD Models | MS1262 | Not specified | Restored age-related learning & memory and noncognitive functions. | [13] |

Parkinson's Disease (PD): While research is less extensive than in AD, G9a is implicated in PD pathology.[3] G9a may contribute to the silencing of genes involved in dopamine (B1211576) synthesis and can promote neuroinflammation and oxidative stress, which are key events in PD progression.[3][15] Therefore, targeting G9a represents a plausible therapeutic strategy for PD.[3]

Huntington's Disease (HD): HD is a hereditary neurodegenerative disorder caused by a CAG repeat expansion in the huntingtin (HTT) gene.[3][16][17][18] This genetic mutation leads to complex epigenetic abnormalities, including altered histone modifications, which contribute to transcriptional dysregulation and neurodegeneration.[18] The role of G9a in this context makes it a potential target for intervention to correct aberrant gene expression patterns.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of G9a inhibitors in neurodegeneration.

1. Cell Culture and Oxidative Stress Model

-

Objective: To assess the neuroprotective effect of a G9a inhibitor against oxidative stress-induced cell death in a human neuroblastoma cell line.

-

Cell Line: Human SH-SY5Y neuroblastoma cells.

-